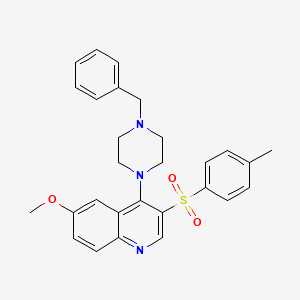
4-(4-Benzylpiperazin-1-yl)-6-methoxy-3-tosylquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of similar compounds involves a benzylpiperazine moiety attached to different functional groups . The exact molecular structure of “4-(4-Benzylpiperazin-1-yl)-6-methoxy-3-tosylquinoline” would need to be determined through techniques such as NMR spectroscopy or X-ray crystallography.Chemical Reactions Analysis
The chemical reactions involving similar compounds are diverse and depend on the functional groups present in the molecule . The exact chemical reactions that “4-(4-Benzylpiperazin-1-yl)-6-methoxy-3-tosylquinoline” can undergo would need to be determined experimentally.Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds such as “4-(4-Benzylpiperazin-1-yl)aniline” and “4-(4-Benzylpiperazin-1-yl)benzaldehyde” include their molecular weight, boiling point, and storage temperature . The exact physical and chemical properties of “4-(4-Benzylpiperazin-1-yl)-6-methoxy-3-tosylquinoline” would need to be determined experimentally.Applications De Recherche Scientifique
Antimicrobial Activity
4-(4-Benzylpiperazin-1-yl)-6-methoxy-3-tosylquinoline: has been synthesized and evaluated for its antimicrobial potential. In vitro studies demonstrated significant antibacterial and antifungal activity, comparable to standard drugs . Researchers have explored its efficacy against various pathogens, making it a promising candidate for combating infections.
Safety and Hazards
The safety and hazards associated with similar compounds involve handling precautions such as avoiding dust formation, avoiding breathing mist, gas or vapours, and using personal protective equipment . The exact safety and hazards associated with “4-(4-Benzylpiperazin-1-yl)-6-methoxy-3-tosylquinoline” would need to be determined.
Mécanisme D'action
Target of Action
The primary target of the compound 4-(4-Benzylpiperazin-1-yl)-6-methoxy-3-tosylquinoline is the oxidoreductase enzyme . This enzyme plays a crucial role in various biochemical reactions, including the reduction and oxidation of molecules within the cell.
Mode of Action
The 4-(4-Benzylpiperazin-1-yl)-6-methoxy-3-tosylquinoline interacts with its target, the oxidoreductase enzyme, through hydrophobic interactions between the aromatic moieties of the ligand and lipophilic residues of the binding site . This interaction can influence the activity of the enzyme, leading to changes in the biochemical reactions it catalyzes.
Biochemical Pathways
The interaction of 4-(4-Benzylpiperazin-1-yl)-6-methoxy-3-tosylquinoline with the oxidoreductase enzyme affects the biochemical pathways associated with this enzyme. Oxidoreductase enzymes are involved in a wide range of biochemical pathways, including those related to energy production, detoxification, and cellular respiration . The downstream effects of this interaction can vary depending on the specific pathway and the cellular context.
Result of Action
The molecular and cellular effects of 4-(4-Benzylpiperazin-1-yl)-6-methoxy-3-tosylquinoline’s action depend on its interaction with the oxidoreductase enzyme. By influencing the activity of this enzyme, the compound can affect various biochemical reactions within the cell. This can lead to changes in cellular function and potentially influence the overall health and function of the organism .
Propriétés
IUPAC Name |
4-(4-benzylpiperazin-1-yl)-6-methoxy-3-(4-methylphenyl)sulfonylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O3S/c1-21-8-11-24(12-9-21)35(32,33)27-19-29-26-13-10-23(34-2)18-25(26)28(27)31-16-14-30(15-17-31)20-22-6-4-3-5-7-22/h3-13,18-19H,14-17,20H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGZFFMJLTQLVFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCN(CC4)CC5=CC=CC=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methylphenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2709494.png)
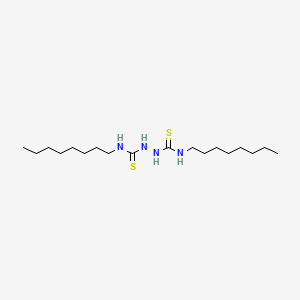
![1-(indolin-1-yl)-2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)ethanone](/img/structure/B2709496.png)
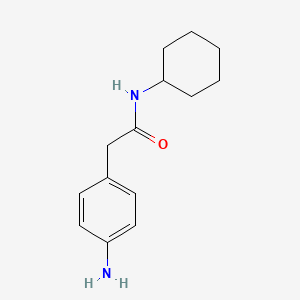
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-methyl-4-phenylbutyl)urea](/img/structure/B2709501.png)
![N-((6-(furan-2-yl)pyridin-3-yl)methyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2709502.png)
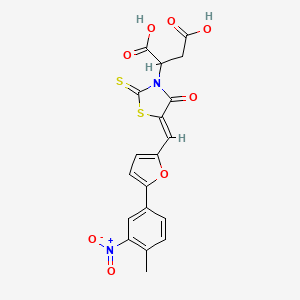
![6-(1H-1,2,4-triazol-1-yl)-2-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2709506.png)
![2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2709508.png)
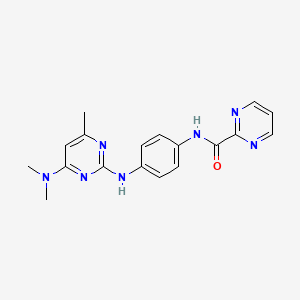
![N-(1,3-benzodioxol-5-ylmethyl)-2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]acetamide](/img/structure/B2709512.png)
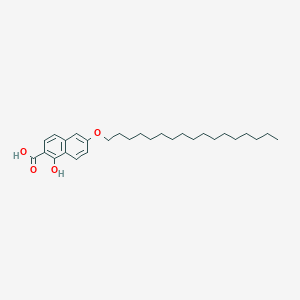
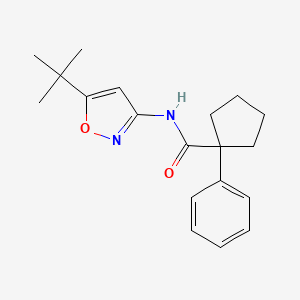
![4-((2-(1H-benzo[d]imidazol-2-yl)phenyl)carbamoyl)benzoic acid](/img/structure/B2709517.png)